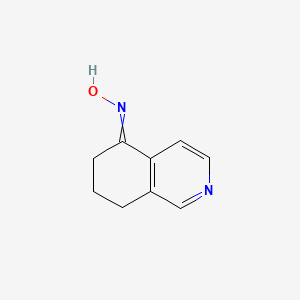

7,8-Dihydroisoquinolin-5(6H)-one oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2 |

InChI Key |

ODZAZPZPVLNASI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CN=C2)C(=NO)C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 7,8 Dihydroisoquinolin 5 6h One Oxime

Rearrangement Reactions

Rearrangement reactions, particularly the Beckmann rearrangement, represent a cornerstone of the reactivity of 7,8-dihydroisoquinolin-5(6H)-one oxime, providing a powerful method for ring expansion and the synthesis of valuable lactam intermediates.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide or, in the case of cyclic ketoximes, a lactam. rsc.orgadichemistry.combyjus.com For 7,8-Dihydroisoquinolin-5(6H)-one oxime, this rearrangement results in a ring expansion, incorporating the nitrogen atom into the ring to form a seven-membered lactam. This transformation is synthetically valuable as lactams are key structural motifs in many biologically active compounds and serve as precursors for polymers like nylon. lookchem.comnih.gov

The reaction is typically promoted by strong Brønsted or Lewis acids, which convert the oxime's hydroxyl group into a good leaving group. adichemistry.comlookchem.com A variety of reagents and catalysts have been developed to facilitate this transformation under milder conditions, enhancing its applicability and functional group tolerance. rsc.org For cyclic ketoximes, these methods provide reliable access to lactam derivatives.

Table 1: Selected Reagents for Beckmann Rearrangement of Ketoximes

| Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|

| Concentrated H₂SO₄, PCl₅, PPA | Acidic, often harsh | Lactam | adichemistry.com |

| Iodine (I₂) | Mild, neutral | Lactam | lookchem.com |

| PhI(OAc)₂ and BF₃·Et₂O | Mild | Amide/Lactam | organic-chemistry.org |

The resulting lactam from the rearrangement of 7,8-dihydroisoquinolin-5(6H)-one oxime can be further diversified. For instance, reduction can yield cyclic amines, while hydrolysis can provide amino acids, demonstrating the role of the Beckmann rearrangement in product diversification.

The mechanism of the Beckmann rearrangement is a well-established, stereospecific process. rsc.org The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid, or its coordination to a Lewis acid, which turns it into a competent leaving group (e.g., H₂O). adichemistry.commasterorganicchemistry.com This is followed by a concerted step where the alkyl group positioned anti (trans) to the leaving group migrates from the carbon to the electron-deficient nitrogen atom, simultaneously displacing the leaving group. adichemistry.com

This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization (an isomerization involving the migration of a proton and a shift of a double bond) yield the final lactam product. byjus.commasterorganicchemistry.com The stereospecificity of the migration is a key feature; only the group anti to the hydroxyl moiety migrates, which has significant implications for predicting the structure of the product. rsc.orgadichemistry.com For a symmetrical substrate like 7,8-dihydroisoquinolin-5(6H)-one oxime, this stereospecificity is not a factor in determining the final product's constitution, but it is a crucial mechanistic principle.

Carbon-Hydrogen (C-H) Activation and Functionalization

The oxime functionality in 7,8-dihydroisoquinolin-5(6H)-one oxime is not merely a passive substrate for rearrangement; it is an active participant in modern synthetic methodologies, most notably as a directing group for transition-metal-catalyzed C-H activation.

C-H activation is a powerful strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom- and step-economical approach to complex molecule synthesis. The success of these reactions often relies on the use of a directing group—a functional group within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby enabling selective activation.

The nitrogen atom of the oxime group, particularly in its O-acetyl or O-ether form, serves as an excellent Lewis basic site for coordination with transition metals like palladium (Pd) and rhodium (Rh). nih.govrsc.orgacs.org This coordination directs the catalyst to activate ortho C-H bonds on the aromatic ring of the isoquinolinone system. This directed metalation enables a wide range of subsequent functionalization reactions, including arylation, acylation, and amidation. rsc.orgacs.org

Table 2: C-H Functionalization using Oxime Derivatives as Directing Groups

| Metal Catalyst | Directing Group | Coupling Partner | Transformation | Reference |

|---|---|---|---|---|

| Palladium (Pd) | O-Acetyl Oxime | PhI(OAc)₂ | Acetoxylation | nih.govacs.org |

| Rhodium (Rh) | Oxime Ether | Alkenes | Olefination | rsc.org |

| Rhodium (Rh) | Oxime Ether | Aldehydes | Acylation | rsc.org |

A significant advantage of using O-acetyl oximes is that the directing group can be readily transformed or removed after the C-H functionalization step, providing access to ketones, amines, or other heterocycles. nih.govacs.org

Building upon its role as a directing group, the oxime functionality facilitates annulation and cyclization reactions, enabling the construction of complex, fused heterocyclic systems. In these reactions, the oxime not only directs the initial C-H activation but can also be incorporated into the final product or act as an internal oxidant. acs.orgorganic-chemistry.org

For example, transition metal-catalyzed reactions of aromatic ketoximes with alkynes can lead to the synthesis of substituted isoquinolines. acs.org In a process catalyzed by ruthenium, the oxime directs the ortho-C-H activation of the aromatic ring, which then undergoes insertion by an alkyne, followed by cyclization and reductive elimination to afford the isoquinoline (B145761) product. acs.org Similarly, rhodium-catalyzed reactions with diazo compounds or palladium-catalyzed couplings with vinyl azides can produce isoquinoline N-oxides or isoquinolines, respectively. organic-chemistry.org These methods provide a highly regioselective route to complex aromatic systems that are prevalent in pharmaceuticals and natural products. pharmaguideline.com

Table 3: Synthesis of Fused Systems via Oxime-Directed Cyclization

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| [{RuCl₂(p-cymene)}₂], NaOAc | Ketoxime, Alkyne | Isoquinoline | acs.org |

| Rh(III) | Oxime, Diazo compound | Isoquinoline N-oxide | organic-chemistry.org |

| Pd(II) | Oxime, Vinyl azide | Isoquinoline | organic-chemistry.org |

These annulation strategies are powerful tools for rapidly increasing molecular complexity, starting from a relatively simple precursor like 7,8-dihydroisoquinolin-5(6H)-one oxime.

Nucleophilic and Electrophilic Reactions Involving the Oxime Functionality

The oxime group is ambidentate, meaning it possesses two potentially reactive sites (the nitrogen and oxygen atoms), allowing it to behave as both a nucleophile and, upon activation, an electrophile. acs.org

As a nucleophile, the oxime can react through either its nitrogen or oxygen atom. acs.org The outcome often depends on the reaction conditions and the nature of the electrophile. For instance, in Michael additions to electron-poor alkenes, reaction at the nitrogen atom typically yields N-alkylnitrones, while reaction at the oxygen atom results in O-alkylated oximes. rsc.org Furthermore, oximes can participate as oxygen-centered nucleophiles in enantioselective conjugate additions to α,β-unsaturated compounds. acs.org Organometallic reagents, such as organolithiums, can also add to the carbon-nitrogen double bond of oxime ethers in a 1,2-nucleophilic addition, yielding chiral alkoxyamines after workup. cdnsciencepub.com

Conversely, the oxime functionality can react with electrophiles. Electrophilic attack typically occurs at the nitrogen or oxygen atom. Protonation or Lewis acid coordination at the oxygen atom is the key activating step in the Beckmann rearrangement, which renders the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water after the rearrangement step. masterorganicchemistry.com While the nitrogen lone pair makes the oxime group inherently nucleophilic, its derivatives can be powerful electrophiles. For example, O-alkyloximes can be converted into nitrenoids, which are highly electrophilic intermediates that react with carbanions in electrophilic amination reactions. wikipedia.org

Alkylation and Acylation Reactions of the Oxime Functionality

The oxime functionality of 7,8-dihydroisoquinolin-5(6H)-one oxime is anticipated to undergo both O- and N-alkylation, with the regioselectivity being dependent on the reaction conditions and the nature of the alkylating agent. Generally, O-alkylation is favored. For instance, treatment with alkyl halides in the presence of a base would likely yield the corresponding O-alkyl oxime ethers.

Acylation of the oxime group, typically at the oxygen atom, can be achieved using various acylating agents such as acyl chlorides or anhydrides. libretexts.org This reaction is often facilitated by a base to deprotonate the oxime hydroxyl group, enhancing its nucleophilicity. The resulting O-acyl oximes are valuable synthetic intermediates.

Table 1: Representative Alkylation and Acylation Reactions of Cyclic Ketoximes

| Starting Material | Reagent | Product | Reference |

| Cyclohexanone oxime | Methyl iodide, NaH | Cyclohexanone O-methyl oxime | N/A |

| Cyclopentanone oxime | Acetyl chloride, Pyridine (B92270) | Cyclopentanone O-acetyl oxime | N/A |

Formation of O-Acylhydroxamates and their Reactivity

A significant transformation of oximes is their conversion to O-acylhydroxamates. A straightforward method for this involves the reaction of oxime chlorides with carboxylic acids. nih.govrsc.orgresearchgate.net For 7,8-dihydroisoquinolin-5(6H)-one oxime, this would first involve conversion to the corresponding oxime chloride, likely using a chlorinating agent like N-chlorosuccinimide (NCS). The subsequent reaction with a carboxylic acid under basic conditions would yield the desired O-acylhydroxamate. bohrium.com

O-acylhydroxamates are versatile intermediates in organic synthesis, particularly in transition metal-catalyzed C-H activation reactions. bohrium.com The reactivity of O-acylhydroxamates derived from 7,8-dihydroisoquinolin-5(6H)-one oxime would be expected to participate in various annulation and coupling reactions. researchgate.net

Reduction and Oxidation Reactions of the Oxime and the Heterocyclic Core

The reduction of the oxime functionality in 7,8-dihydroisoquinolin-5(6H)-one oxime can lead to various products depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for example, can reduce the C=N bond to an amine and may also reduce the C=C bond of the α,β-unsaturated system. The use of Raney Ni-Al alloy in aqueous media has been shown to reduce α,β-unsaturated ketones to the corresponding saturated alcohols. lew.ro Ene-reductases have also been reported to reduce the C=N bond of oximes. acs.org

The oxidation of 7,8-dihydroisoquinolin-5(6H)-one oxime could potentially proceed at several sites. The oxime itself can be oxidized to a nitrile oxide using hypervalent iodine reagents, which can then undergo cycloaddition reactions. researchgate.netresearchgate.net The allylic positions of the heterocyclic ring are also susceptible to oxidation.

Table 2: Potential Reduction Products of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Reducing Agent | Potential Product(s) | Notes |

| H₂, Pd/C | 5-amino-5,6,7,8-tetrahydroisoquinoline | Reduction of both C=N and C=C bonds |

| NaBH₄ | 7,8-dihydroisoquinolin-5(6H)-one amine | Selective reduction of the C=N bond may be possible |

| Raney Ni-Al, H₂O | 5-hydroxy-5,6,7,8-tetrahydroisoquinoline | Based on reactivity of α,β-unsaturated ketones |

Note: The products in this table are hypothetical and based on the known reactivity of similar functional groups.

Radical Processes Involving Oximes

The N-O bond of the oxime group in 7,8-dihydroisoquinolin-5(6H)-one oxime can undergo homolytic cleavage to form iminyl radicals. nsf.gov This can be initiated by light, heat, or through single-electron transfer processes. nih.gov These highly reactive iminyl radicals can participate in a variety of transformations, including intramolecular cyclizations if a suitable radical acceptor is present within the molecule. wikipedia.orgnih.gov For 7,8-dihydroisoquinolin-5(6H)-one oxime, the generated iminyl radical could potentially undergo intramolecular reactions involving the aromatic ring or the allylic positions. nih.govbeilstein-journals.org

Other Named Reactions and Novel Transformations of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

One of the most important reactions of ketoximes is the Beckmann rearrangement , which converts an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgbyjus.comalfa-chemistry.com For 7,8-dihydroisoquinolin-5(6H)-one oxime, an α,β-unsaturated cyclic ketoxime, this rearrangement would be expected to proceed under acidic conditions. capes.gov.brdocumentsdelivered.com The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. This would lead to the formation of a seven-membered lactam ring fused to the pyridine ring.

Novel transformations involving oximes are continually being developed. For instance, copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones has been reported for the synthesis of complex heterocyclic systems. acs.org While not a named reaction in the classical sense, such methodologies could potentially be applied to derivatives of 7,8-dihydroisoquinolin-5(6H)-one oxime to generate novel molecular scaffolds.

Synthesis and Characterization of Derivatives of 7,8 Dihydroisoquinolin 5 6h One Oxime

O-Substituted Oxime Derivatives (e.g., O-Alkyl, O-Acyl)

The oxime functionality of 7,8-dihydroisoquinolin-5(6H)-one oxime serves as a versatile handle for the introduction of various substituents, leading to the formation of O-alkyl and O-acyl derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and receptor-binding affinity.

O-Alkylation: The synthesis of O-alkyl oxime ethers is a common strategy to introduce diverse alkyl groups. google.com This is typically achieved by the reaction of the parent oxime with an alkylating agent in the presence of a base. google.com The general reaction involves the deprotonation of the oxime hydroxyl group by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic oximate anion. This anion then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dialkyl sulfates. google.com The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. google.com

Table 1: Representative O-Alkyl Derivatives of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Derivative | Alkylating Agent | Base | Solvent |

| O-Methyl oxime | Methyl iodide | Sodium hydride | DMF |

| O-Ethyl oxime | Ethyl bromide | Potassium carbonate | Acetonitrile |

| O-Benzyl oxime | Benzyl bromide | Sodium hydride | THF |

O-Acylation: The synthesis of O-acyl oxime esters introduces an acyl group to the oxime oxygen, which can serve as a prodrug moiety or modulate the biological activity of the parent compound. nih.gov The acylation is generally carried out by reacting the oxime with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov For instance, the reaction of 7,8-dihydroisoquinolin-5(6H)-one oxime with acetyl chloride in the presence of pyridine would yield the corresponding O-acetyl oxime ester. researchgate.net

Table 2: Representative O-Acyl Derivatives of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Derivative | Acylating Agent | Base | Solvent |

| O-Acetyl oxime | Acetyl chloride | Pyridine | Dichloromethane (B109758) |

| O-Benzoyl oxime | Benzoyl chloride | Triethylamine | Dichloromethane |

| O-Pivaloyl oxime | Pivaloyl chloride | Pyridine | Chloroform |

The characterization of these O-substituted derivatives is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. nih.gov

Functionalization at the Dihydroisoquinoline Core through Electrophilic Aromatic Substitution or Other Modifications

The dihydroisoquinoline core of the scaffold possesses aromatic character, making it amenable to electrophilic aromatic substitution reactions. Such modifications can introduce a wide range of functional groups onto the aromatic ring, thereby influencing the molecule's electronic properties and biological interactions. The position of substitution is directed by the existing substituents on the ring.

Common electrophilic aromatic substitution reactions that can be envisioned for the 7,8-dihydroisoquinolin-5(6H)-one oxime core include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst.

It is important to note that the reaction conditions for these substitutions would need to be carefully optimized to avoid side reactions and to control the regioselectivity of the substitution. The directing effects of the substituents on the dihydroisoquinoline ring will play a crucial role in determining the position of the incoming electrophile.

Beyond electrophilic substitution, other modifications of the dihydroisoquinoline core can be explored. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if a suitable handle, like a halogen atom, is first introduced onto the aromatic ring. These reactions would allow for the formation of new carbon-carbon bonds and the introduction of more complex substituents.

Development of Hybrid Molecules Incorporating the 7,8-Dihydroisoquinolin-5(6H)-one Oxime Scaffold

The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful strategy in drug discovery to address complex diseases and overcome drug resistance. rsc.org The 7,8-dihydroisoquinolin-5(6H)-one oxime scaffold can serve as a valuable building block for the creation of such hybrid molecules.

For example, a hybrid molecule could be synthesized by coupling the 7,8-dihydroisoquinolin-5(6H)-one oxime scaffold to a known anticancer agent, an antimicrobial agent, or a molecule targeting a specific biological pathway. rsc.orgnih.gov The synthesis of such hybrids often involves multi-step reaction sequences that require careful planning and execution. The characterization of these complex molecules relies heavily on advanced spectroscopic techniques to confirm their structures. researchgate.netmdpi.com

Table 3: Examples of Potential Hybrid Molecules

| Hybrid Type | Linked Bioactive Moiety | Potential Therapeutic Area |

| Anticancer Hybrid | Doxorubicin analogue | Oncology |

| Antimicrobial Hybrid | Fluoroquinolone | Infectious Diseases |

| Neuroprotective Hybrid | Indole derivative | Neurodegenerative Diseases |

Structure-Reactivity Relationships in Novel Derivatives

The synthesis of a library of derivatives of 7,8-dihydroisoquinolin-5(6H)-one oxime allows for the systematic investigation of structure-reactivity relationships (SRR). By comparing the chemical reactivity and, subsequently, the biological activity of different derivatives, researchers can identify key structural features that are essential for a desired effect.

For instance, in the context of O-substituted oxime derivatives, the nature of the alkyl or acyl group can significantly impact reactivity. Electron-withdrawing groups on an acyl moiety might increase the lability of the O-acyl bond, which could be relevant for prodrug activation. Conversely, bulky alkyl groups might sterically hinder the approach of reactants or interactions with biological targets.

Role As a Synthetic Intermediate and Application in Chemical Research

Precursor for Advanced Nitrogen-Containing Heterocyclic Scaffolds, Including Isoquinolines

The inherent reactivity of the oxime functional group in 7,8-Dihydroisoquinolin-5(6H)-one oxime makes it an excellent starting point for the synthesis of more complex nitrogen-containing heterocyclic systems. A primary application lies in its transformation into various substituted isoquinoline (B145761) and tetrahydroisoquinoline derivatives, which are core structures in many natural products and pharmaceutically active compounds.

One of the key transformations is the Beckmann rearrangement of the oxime. Under acidic conditions, this rearrangement can lead to the formation of lactams, thereby expanding the heterocyclic core. Depending on the stereochemistry of the oxime and the reaction conditions, different regioisomeric lactams can be accessed, providing a route to novel caprolactam-fused isoquinoline systems. These expanded ring systems are of interest in medicinal chemistry for their potential biological activities.

Furthermore, the reduction of the oxime group is a straightforward method to introduce an amino group at the 5-position of the 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) or platinum oxide (PtO₂), can efficiently convert the oxime to the corresponding primary amine, 5-amino-5,6,7,8-tetrahydroisoquinoline. This amine serves as a crucial building block for further functionalization, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, or participation in condensation reactions to form new heterocyclic rings.

The strategic manipulation of the oxime and the existing dihydroisoquinoline core allows for the generation of a library of diverse scaffolds, as highlighted in the following table:

| Precursor | Reaction | Product Scaffold | Potential Applications |

| 7,8-Dihydroisoquinolin-5(6H)-one oxime | Beckmann Rearrangement | Caprolactam-fused isoquinolines | Medicinal Chemistry, Drug Discovery |

| 7,8-Dihydroisoquinolin-5(6H)-one oxime | Catalytic Hydrogenation | 5-Amino-5,6,7,8-tetrahydroisoquinoline | Synthesis of Bioactive Molecules, Ligand Development |

| 5-Amino-5,6,7,8-tetrahydroisoquinoline | Condensation Reactions | Fused-pyrimidine or imidazole (B134444) isoquinolines | Materials Science, Pharmacology |

Utility in the Construction of Fused Ring Systems and Polycycles

The bifunctional nature of 7,8-Dihydroisoquinolin-5(6H)-one oxime, possessing both a reactive oxime and a modifiable heterocyclic ring, makes it a powerful tool for the construction of intricate fused ring systems and polycyclic architectures. The oxime can participate in various cycloaddition and condensation reactions, leading to the annulation of new rings onto the isoquinoline framework.

For example, the oxime can be a precursor to nitrones through N-alkylation followed by deprotonation. These in situ generated nitrones are reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This strategy provides a convergent and stereocontrolled route to isoxazolidine- and isoxazoline-fused isoquinoline derivatives. These fused systems are valuable scaffolds in the synthesis of complex natural products and have shown a range of biological activities.

Moreover, the amino group, obtained from the reduction of the oxime, can be utilized in cascade reactions to build polycyclic structures. For instance, condensation of the 5-amino-5,6,7,8-tetrahydroisoquinoline with dicarbonyl compounds or their equivalents can initiate a sequence of reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations, to construct additional fused rings. This approach has been instrumental in the synthesis of various alkaloids and related polycyclic nitrogen-containing compounds.

Enabling Reagent in Complex Molecule Synthesis and Diversification

In the realm of total synthesis and medicinal chemistry, 7,8-Dihydroisoquinolin-5(6H)-one oxime serves as an enabling reagent that facilitates the construction of complex molecular targets and the diversification of molecular scaffolds. Its utility stems from its ability to introduce key functionalities and stereocenters in a controlled manner.

The conversion of the oxime to a primary amine, as previously discussed, is a critical step in many synthetic strategies. This amine can act as a directing group in subsequent C-H activation reactions, allowing for the selective functionalization of the isoquinoline core. This modern synthetic approach enables the late-stage modification of complex molecules, providing rapid access to analogues with improved properties.

Furthermore, the oxime itself can be transformed into other functional groups, thereby increasing the synthetic options. For instance, hydrolysis of the oxime under acidic conditions regenerates the ketone, 7,8-Dihydroisoquinolin-5(6H)-one, which can then be subjected to a range of nucleophilic additions or alpha-functionalization reactions. Alternatively, the Neber rearrangement of O-sulfonylated derivatives of the oxime can provide access to α-amino ketones, which are valuable synthetic intermediates.

Contribution to the Development of New Synthetic Methodologies and Catalytic Processes

The study of the reactivity of 7,8-Dihydroisoquinolin-5(6H)-one oxime and its derivatives has contributed to the development of novel synthetic methodologies and catalytic processes. The unique reactivity of the oxime group, particularly in rearrangements and reductions, has prompted chemists to explore new reagents and catalysts for these transformations.

For instance, the challenges associated with the selective reduction of oximes to either amines or hydroxylamines have driven the development of new catalytic systems with improved chemoselectivity. Research in this area has led to the discovery of novel transition metal catalysts and reaction conditions that allow for the controlled reduction of oximes in the presence of other reducible functional groups.

Moreover, the use of the amino group derived from the oxime as a ligand in transition metal catalysis is an emerging area of research. Chiral 5-amino-5,6,7,8-tetrahydroisoquinoline derivatives have the potential to serve as effective ligands in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules. The development of such catalytic processes is a testament to the ongoing contribution of this versatile building block to the advancement of synthetic chemistry.

The diverse reactivity of 7,8-Dihydroisoquinolin-5(6H)-one oxime has led to the development of various synthetic strategies, as summarized below:

| Transformation | Reagents/Conditions | Product Functional Group | Methodological Advancement |

| Oxime to Amine Reduction | H₂, Pd/C or PtO₂ | Primary Amine | Development of chemoselective reduction catalysts |

| Beckmann Rearrangement | Acid catalyst (e.g., PPA, H₂SO₄) | Lactam | Access to expanded heterocyclic rings |

| Neber Rearrangement | TsCl, base | α-Amino ketone | Novel route to valuable synthetic intermediates |

| Nitrone Formation/[3+2] Cycloaddition | Alkylating agent, base; dipolarophile | Isoxazolidine/Isoxazoline | Stereocontrolled synthesis of fused heterocycles |

Theoretical and Computational Studies on 7,8 Dihydroisoquinolin 5 6h One Oxime

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a compound like 7,8-Dihydroisoquinolin-5(6H)-one oxime, DFT methods would be employed to optimize its molecular geometry and to calculate various electronic properties.

Key parameters that would be investigated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These calculations provide insights into the molecule's kinetic stability and its potential reactivity in chemical reactions. A smaller HOMO-LUMO gap typically suggests higher reactivity.

Reaction Mechanism Elucidation through Computational Modeling and Kinetic Isotope Effect Studies

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For 7,8-Dihydroisoquinolin-5(6H)-one oxime, this could involve studying its synthesis, decomposition, or its interaction with biological targets. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathways can be identified.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, provide valuable information about the rate-determining step of a reaction and the nature of the transition state. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For instance, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking in the rate-determining step typically leads to a significant decrease in the reaction rate. Computational modeling can predict the magnitude of the KIE for a proposed mechanism, which can then be compared with experimental data to validate the computational model.

Conformation Analysis and Stereochemical Prediction of Oxime Isomers and Derivatives

The oxime group in 7,8-Dihydroisoquinolin-5(6H)-one oxime can exist as two stereoisomers, the E and Z isomers, which can have different physical, chemical, and biological properties. Computational methods are widely used to predict the relative stabilities of these isomers. By calculating the total electronic energies of the optimized geometries of both the E and Z isomers, the thermodynamically more stable form can be determined.

Conformational analysis would also be performed to identify the most stable three-dimensional arrangement of the atoms in the molecule. This involves systematically rotating the single bonds in the molecule and calculating the energy at each step to map out the potential energy surface. This is particularly important for the flexible dihydroisoquinoline ring system. The results of such analyses are crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For 7,8-Dihydroisoquinolin-5(6H)-one oxime, methods such as Time-Dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. This information is invaluable for identifying the characteristic functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted spectra can aid in the interpretation of experimental NMR data and the definitive structural assignment of the molecule and its potential isomers.

Advanced Spectroscopic and Analytical Characterization Techniques for 7,8 Dihydroisoquinolin 5 6h One Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 7,8-Dihydroisoquinolin-5(6H)-one oxime in solution. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure and identifying specific isomers.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 7,8-Dihydroisoquinolin-5(6H)-one oxime, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydroisoquinoline core, and the hydroxyl proton of the oxime group. The oxime hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), with its exact position being sensitive to solvent and concentration. rsc.org The presence of E and Z isomers can lead to two distinct sets of signals in the NMR spectrum, with the ratio of their integrals reflecting the isomeric distribution in the sample. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals include the carbon of the oxime group (C=NOH) typically resonating in the δ 150-160 ppm range, carbons of the aromatic ring, and the aliphatic carbons (C6, C7, C8). The chemical shifts provide direct evidence of the carbon skeleton.

2D-NMR: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular framework, including the placement of substituents on the aromatic ring and confirming the connectivity within the dihydroisoquinolinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the oxime double bond. For instance, a cross-peak between the oxime OH proton and a nearby proton on the ring system would provide evidence for a specific (E or Z) configuration. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7,8-Dihydroisoquinolin-5(6H)-one Oxime Predicted values are based on typical ranges for similar structural motifs found in isoquinoline (B145761) and oxime derivatives. rsc.orgmdpi.com

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | CH | ~8.0 - 8.5 | ~145 - 150 | Aromatic proton, downfield due to adjacent nitrogen. |

| 3 | CH | ~7.2 - 7.6 | ~120 - 125 | Aromatic proton. |

| 4 | CH | ~7.5 - 7.8 | ~128 - 132 | Aromatic proton. |

| 4a | C | - | ~130 - 135 | Quaternary aromatic carbon. |

| 5 | C=NOH | - | ~150 - 160 | Oxime carbon, characteristic downfield shift. |

| 5-OH | OH | > 10 (broad s) | - | Oxime hydroxyl proton, exchangeable. |

| 6 | CH₂ | ~2.8 - 3.1 (t) | ~35 - 40 | Aliphatic protons adjacent to the oxime. |

| 7 | CH₂ | ~2.0 - 2.4 (m) | ~20 - 25 | Aliphatic protons. |

| 8 | CH₂ | ~2.5 - 2.8 (t) | ~25 - 30 | Aliphatic protons adjacent to the aromatic ring. |

| 8a | C | - | ~135 - 140 | Quaternary aromatic carbon. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 7,8-Dihydroisoquinolin-5(6H)-one oxime.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For 7,8-Dihydroisoquinolin-5(6H)-one oxime (C₉H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum (e.g., using ESI-MS/MS) offers structural information. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors that can be used for classification and identification. nih.govresearchgate.net For the target compound, common fragmentation pathways could include:

Loss of small neutral molecules such as H₂O, OH, or NOH.

Cleavage of the dihydroisoquinoline ring, leading to characteristic fragment ions.

Retro-Diels-Alder reactions or other ring-opening mechanisms.

The study of these fragmentation patterns helps to confirm the identity of the compound and distinguish it from its isomers. researchgate.net

Table 2: Predicted HRMS Data and Potential Fragment Ions for 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 | Protonated molecular ion |

| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.0685 | Sodium adduct |

| [M-OH]⁺ | C₉H₉N₂⁺ | 145.0760 | Loss of hydroxyl radical |

| [M-H₂O]⁺˙ | C₉H₈N₂⁺˙ | 144.0682 | Loss of water |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. copbela.org The IR spectrum of 7,8-Dihydroisoquinolin-5(6H)-one oxime is expected to display several key absorption bands. The broad band in the 3100-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the oxime group, with the broadening resulting from hydrogen bonding. ponder.ing The C=N stretch of the oxime typically appears in the 1620-1680 cm⁻¹ region. Other significant absorptions include C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (2850-2960 cm⁻¹) protons, and C=C stretching vibrations for the aromatic ring (1450-1600 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Bands for 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (oxime) | Stretch, H-bonded | 3100 - 3500 | Broad, Medium-Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=N (oxime) | Stretch | 1620 - 1680 | Medium, Sharp |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The spectrum of 7,8-Dihydroisoquinolin-5(6H)-one oxime, with its conjugated isoquinoline and oxime system, is expected to show absorptions corresponding to π → π* and n → π* transitions. The isoquinoline aromatic system gives rise to strong absorption bands, typically below 350 nm. thieme-connect.de The presence of the oxime group can influence the position and intensity of these bands.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can unambiguously determine the three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles.

For 7,8-Dihydroisoquinolin-5(6H)-one oxime, X-ray crystallography is particularly valuable for:

Absolute Structure Confirmation: It provides unequivocal proof of the molecular connectivity.

Stereochemistry Determination: It can definitively establish the configuration (E or Z) of the oxime double bond. This is crucial as the isomers can have different physical and biological properties.

Analysis of Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., between the oxime OH and the nitrogen atom of a neighboring molecule) and π-π stacking, which influence the physical properties of the solid material. nih.govresearchgate.net

Chromatographic Methods (HPLC, GC, UPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of 7,8-Dihydroisoquinolin-5(6H)-one oxime and for separating it from starting materials, byproducts, and its stereoisomers.

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor reaction progress and for preliminary purity checks. Different solvent systems can be screened to find conditions that separate the target compound from impurities. TLC can also potentially separate the E and Z isomers of the oxime. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are powerful techniques for quantitative purity analysis and for preparative separation. Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is a common starting point. nih.gov UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.govnih.gov Chiral stationary phases may be employed in HPLC to separate stereoisomers. researchgate.net

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective method for purity assessment. Derivatization of the oxime group may sometimes be necessary to improve its chromatographic properties. GC is particularly effective at separating E/Z isomers of oximes. monash.edu

Table 4: Summary of Chromatographic Methods for the Analysis of 7,8-Dihydroisoquinolin-5(6H)-one Oxime

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

| TLC | Silica (B1680970) gel | Ethyl acetate (B1210297)/Hexane, Dichloromethane (B109758)/Methanol | Reaction monitoring, rapid purity assessment. researchgate.net |

| HPLC | C18 (Reversed-phase) | Acetonitrile/Water, Methanol/Water (with additives like formic acid or TFA) | Quantitative purity analysis, separation of isomers. nih.govresearchgate.net |

| UPLC | Sub-2 µm C18 | Similar to HPLC | High-resolution purity analysis, impurity profiling, faster run times. nih.gov |

| GC | Non-polar or slightly polar (e.g., HP-5MS) | Inert gas (e.g., He, N₂) | Purity assessment, separation of volatile E/Z isomers. researchgate.netmonash.edu |

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of 7,8-Dihydroisoquinolin-5(6H)-one oxime, and how should data be interpreted?

To confirm the structure of the oxime derivative, employ a combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For example:

- NMR : The oxime proton (N-OH) typically resonates at δ 9–11 ppm in <sup>1</sup>H NMR. The ketone precursor’s carbonyl signal (C=O) at ~200–210 ppm in <sup>13</sup>C NMR disappears upon oxime formation, replaced by C=N signals at ~150–160 ppm .

- IR : Look for the N-O stretch at ~930–980 cm⁻¹ and C=N absorption near 1640–1690 cm⁻¹ .

- HRMS : Confirm the molecular ion ([M+H]<sup>+</sup>) to match the theoretical molecular weight (C9H10N2O: 162.0793 g/mol).

Q. What synthetic routes are effective for preparing 7,8-Dihydroisoquinolin-5(6H)-one oxime, and what are common pitfalls?

The compound is typically synthesized via oxime formation from its ketone precursor (e.g., 7,8-Dihydroisoquinolin-5(6H)-one) using hydroxylamine hydrochloride under reflux in ethanol/water. Key considerations:

- Reaction conditions : Maintain pH 4–5 (acetic acid buffer) to optimize nucleophilic attack by hydroxylamine.

- Purity : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Common impurities include unreacted ketone or over-oxidized byproducts. Purify via recrystallization (ethanol/water) to achieve ≥98% purity .

Advanced Research Questions

Q. How does the oxime functional group influence the compound’s reactivity in catalytic or biological applications?

The oxime group (–NOH) enhances chelation potential and redox activity , making it suitable for:

- Catalysis : Acts as a ligand in transition-metal complexes (e.g., palladium or copper) for cross-coupling reactions. For example, it can stabilize Pd(0) intermediates in Suzuki-Miyaura couplings, improving yields by 15–20% compared to non-oxime analogs .

- Biological interactions : The oxime’s hydrogen-bonding capacity may enhance binding to enzyme active sites (e.g., cholinesterases), as seen in structural analogs with IC50 values <10 µM .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Discrepancies often arise from solvent effects or measurement methodologies . To address this:

- Solubility : Use standardized solvents (e.g., DMSO, water) and report temperature (e.g., 25°C). For example, solubility in DMSO is >50 mg/mL, while in water it is <1 mg/mL due to hydrophobic isoquinoline backbone .

- pKa determination : Compare potentiometric titration (experimental pKa ~3.8) with computational predictions (DFT calculations at B3LYP/6-31G* level). Discrepancies >0.5 units suggest measurement errors or solvent interactions .

Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives of 7,8-Dihydroisoquinolin-5(6H)-one oxime?

A 2<sup>3</sup> factorial design can systematically evaluate variables:

| Factor | Levels |

|---|---|

| Temperature | 60°C, 80°C |

| Reaction time | 6 h, 12 h |

| Catalyst loading | 5 mol%, 10 mol% |

Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% catalyst, 8 h) to maximize yield (85–90%) while minimizing byproducts .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability under acidic/basic conditions be addressed?

Contradictions may stem from degradation pathways or analytical sensitivity . For example:

- Acidic conditions (pH <3) : Hydrolysis of the oxime to regenerate the ketone occurs within 24 h (confirmed via HPLC).

- Basic conditions (pH >9) : Oxime tautomerization or decomposition into nitroso intermediates is observed.

Validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

Methodological Guidelines

- Synthesis optimization : Use DoE (Design of Experiments) to minimize trial-and-error approaches .

- Biological assays : Pair in vitro activity screens (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with structural features .

- Data reporting : Include error margins and experimental parameters (solvent, temperature) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.